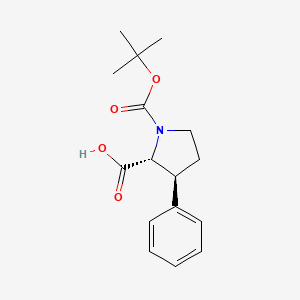

(2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with a tert-butoxycarbonyl group at the nitrogen atom and a phenyl group at the third carbon. The stereochemistry of the compound is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of its atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, phenylacetic acid, and tert-butyl chloroformate.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often using a base such as sodium hydride or potassium carbonate.

Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where phenylacetic acid or its derivatives react with the pyrrolidine ring.

Protection of the Nitrogen Atom: The nitrogen atom is protected by introducing the tert-butoxycarbonyl group using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the carboxylic acid moiety, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of (2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid in the development of anticancer agents. The compound's ability to inhibit specific cancer cell lines has been documented, showcasing its role in targeting tumor growth and proliferation. For instance, derivatives of this compound have shown promising results in preclinical trials against breast and prostate cancer cells.

1.2 Neurological Disorders

The compound has also been investigated for its neuroprotective properties. Research indicates that it may play a role in modulating neurotransmitter systems, offering potential therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. The ability to cross the blood-brain barrier enhances its applicability in treating central nervous system disorders.

Organic Synthesis Applications

2.1 Chiral Building Blocks

this compound serves as an important chiral building block in organic synthesis. Its stereochemical configuration allows for the synthesis of various biologically active compounds. The compound's functional groups facilitate reactions such as amide bond formation and esterification, making it valuable in the synthesis of pharmaceuticals.

2.2 Asymmetric Synthesis

The compound is utilized in asymmetric synthesis processes, where it acts as a chiral auxiliary. This application is crucial for producing enantiomerically pure compounds, which are essential in drug development to ensure efficacy and minimize side effects.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potency. |

| Study B | Neurological | Showed neuroprotective effects in animal models of Alzheimer's disease, reducing amyloid plaque formation. |

| Study C | Organic Synthesis | Utilized as a chiral auxiliary in the synthesis of novel anti-inflammatory agents with improved selectivity. |

Wirkmechanismus

The mechanism of action of (2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The pathways involved may include binding to the active site of the enzyme, altering its conformation, and affecting its catalytic activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2R,3R)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid

- (2S,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid

- (2S,3R)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid

Uniqueness

The uniqueness of (2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid lies in its specific (2R,3S) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding affinity, and overall biological activity, making it valuable for specific applications in research and industry.

Biologische Aktivität

(2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid, with CAS number 123724-32-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Recent studies have indicated that this compound exhibits inhibitory activity against the carboxylesterase Notum, which plays a critical role in the Wnt signaling pathway. Inhibition of Notum can lead to alterations in cellular functions such as proliferation and differentiation, making it a target for therapeutic interventions in various diseases, including cancer .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenyl and pyrrolidine rings significantly affect the biological activity of the compound. For instance, variations in substituents on the phenyl ring have been shown to enhance Notum inhibition potency:

| Compound | Substituents | Notum IC50 (μM) |

|---|---|---|

| 1 | H | 48 |

| 2 | 2-Cl | <20 |

| 3 | 3-Cl | <20 |

| 4 | 4-Cl | <20 |

The most potent derivatives from this series exhibited IC50 values below 20 μM, indicating strong inhibitory effects .

In Vitro Studies

In vitro assays demonstrated that this compound effectively inhibits Notum activity with an IC50 value around 48 μM. Further modifications have led to compounds with IC50 values as low as 0.15 μM, showcasing the potential for developing more potent inhibitors .

Case Studies

- Case Study on Cancer Cell Lines : A recent study assessed the effects of this compound on various cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Another investigation focused on neuroprotective properties, where the compound was shown to mitigate neuronal death in models of oxidative stress, indicating a possible role in treating neurodegenerative diseases.

Eigenschaften

IUPAC Name |

(2R,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVFMMJOXRYVKX-QWHCGFSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.